

An In-depth Technical Guide to 2-Aminobenzhydrol: Synthesis, Properties, and Potential Applications

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Compound of Interest

Compound Name: 2-Aminobenzhydrol

Cat. No.: B079127

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Introduction

2-Aminobenzhydrol, with the CAS number 13209-38-6, is an organic compound characterized by a benzhydrol (diphenylmethanol) backbone with an amino group substituted on one of the phenyl rings at the ortho position. While not as extensively studied as its oxidized precursor, 2-aminobenzophenone, **2-aminobenzhydrol** serves as a valuable synthetic intermediate in organic and medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a secondary alcohol, allows for a variety of chemical transformations, making it a useful building block for the synthesis of more complex molecules and heterocyclic systems. This technical guide provides a comprehensive overview of the available data on **2-aminobenzhydrol**, including its physicochemical properties, a detailed synthetic protocol, and an exploration of the biological activities of structurally related compounds, offering insights into its potential for drug discovery and development.

It is important to note that while information on the direct biological activity and a detailed history of the discovery of **2-aminobenzhydrol** is limited in publicly available literature, this guide leverages data from its closely related precursor, 2-aminobenzophenone, and general chemical principles to provide a thorough technical overview.

Physicochemical and Spectroscopic Data

The physical and chemical properties of **2-Aminobenzhydrol** are crucial for its handling, storage, and application in chemical syntheses. The following tables summarize the key quantitative data available for **2-Aminobenzhydrol** and its precursor, 2-aminobenzophenone.

Table 1: Physicochemical Properties of **2-Aminobenzhydrol**

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₃ NO	
Molecular Weight	199.25 g/mol	
Appearance	Solid	
Melting Point	113-118 °C	
CAS Number	13209-38-6	
SMILES	<chem>Nc1ccccc1C(O)c2ccccc2</chem>	
InChI	1S/C13H13NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H,14H2	

Table 2: Physicochemical Properties of 2-Aminobenzophenone

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₁ NO	[1]
Molecular Weight	197.23 g/mol	[1]
Appearance	Yellow crystalline powder	[2]
Melting Point	105-106 °C	[3]
Boiling Point	Not available	
CAS Number	2835-77-0	[1]
SMILES	<chem>C1=CC=C(C=C1)C(=O)C2=C C=CC=C2N</chem>	[1]
InChI	InChI=1S/C13H11NO/c14-12- 9-5-4-8-11(12)13(15)10-6-2-1- 3-7-10/h1-9H,14H2	[1]

Table 3: Spectroscopic Data of Related Compounds

While detailed, publicly available spectra for **2-Aminobenzhydrol** are scarce, the following provides an overview of the expected spectroscopic characteristics based on its structure and data from related compounds like 2-aminobenzophenone.

Spectroscopy	Expected Features for 2-Aminobenzhydrol	Data for 2-Aminobenzophenone (for comparison)
^1H NMR	Aromatic protons (multiplets), a singlet for the benzylic CH-OH proton, a broad singlet for the OH proton, and a broad singlet for the NH_2 protons.	Aromatic protons (multiplets), a broad singlet for the NH_2 protons. [1] [4]
^{13}C NMR	Multiple signals in the aromatic region, a signal for the benzylic carbon (CH-OH).	Multiple signals in the aromatic region, a signal for the carbonyl carbon ($\sim 190\text{-}200$ ppm). [5] [6]
IR Spectroscopy	Broad O-H stretch ($\sim 3200\text{-}3600\text{ cm}^{-1}$), N-H stretches ($\sim 3300\text{-}3500\text{ cm}^{-1}$), C-H stretches from aromatic rings, C=C aromatic stretches, and a C-O stretch.	N-H stretches, a strong C=O stretch ($\sim 1650\text{-}1700\text{ cm}^{-1}$), C-H stretches from aromatic rings, and C=C aromatic stretches. [7] [8]

Table 4: Qualitative Solubility of 2-Aminobenzophenone

The solubility of **2-Aminobenzhydrol** is expected to be similar to that of 2-aminobenzophenone, with generally low solubility in water and better solubility in polar organic solvents.

Solvent	Qualitative Solubility
Water	Practically insoluble [9]
Methanol	Soluble [9]
Ethanol	Likely Soluble [9]
Dimethyl Sulfoxide (DMSO)	Soluble [9]
Chloroform	Soluble

Experimental Protocols

The synthesis of **2-Aminobenzhydrol** is most commonly achieved through the reduction of its corresponding ketone, 2-aminobenzophenone. The following section details a representative experimental protocol for this transformation.

Synthesis of **2-Aminobenzhydrol** from 2-Aminobenzophenone

This protocol is based on the well-established method for the reduction of benzophenone to benzhydrol using sodium borohydride, a mild and selective reducing agent.^{[10][11][12][13][14]}

Materials:

- 2-Aminobenzophenone
- Sodium borohydride (NaBH_4)
- Methanol or Ethanol
- Deionized water
- Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
- Sodium bicarbonate (NaHCO_3), saturated solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate or Dichloromethane (for extraction)

Equipment:

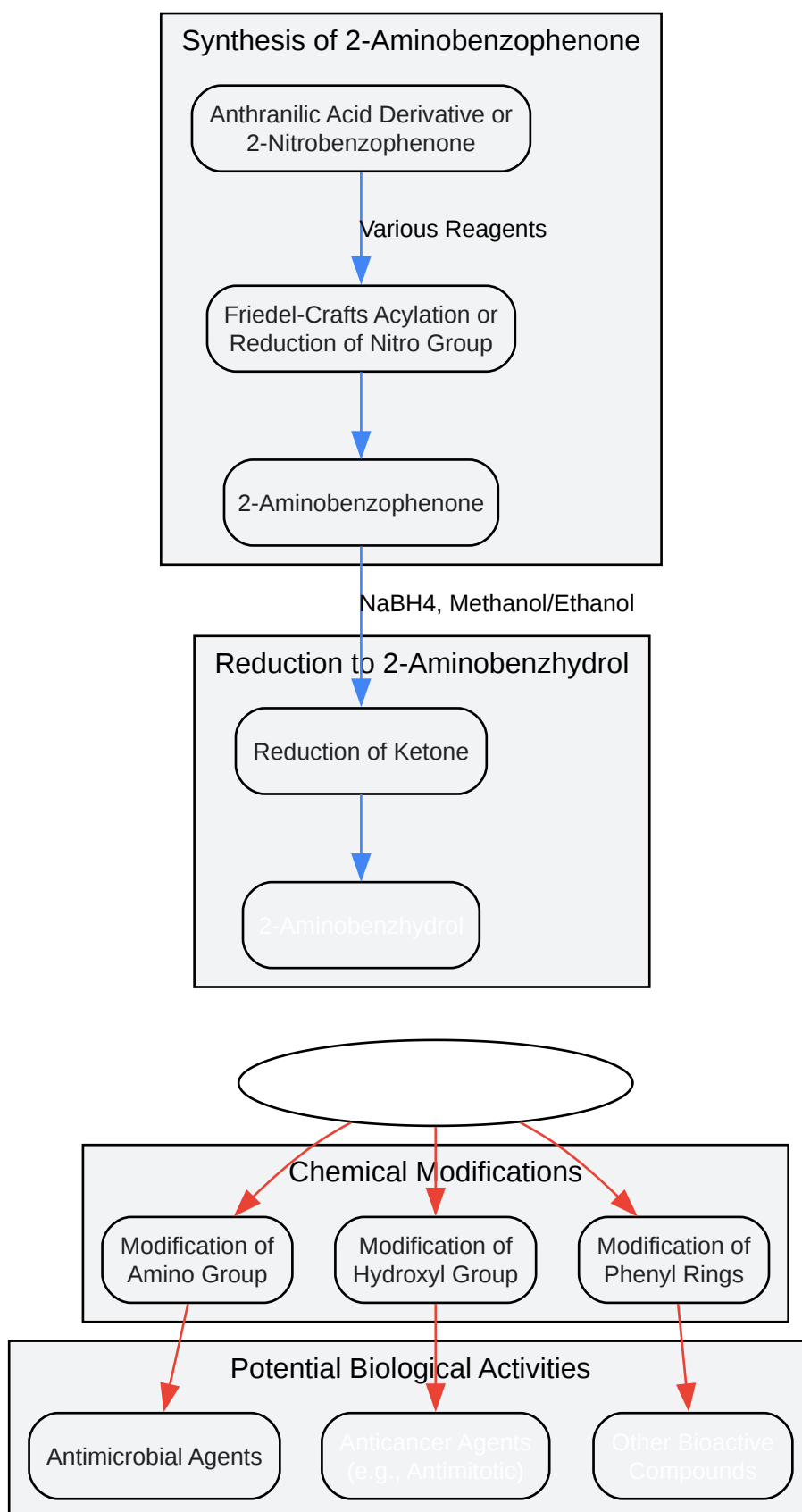
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (optional, depending on the scale and solvent)
- Separatory funnel

- Büchner funnel and filter flask
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 equivalent) in methanol or ethanol. The amount of solvent should be sufficient to fully dissolve the starting material.
- **Reduction:** Cool the solution in an ice bath. To the cooled, stirring solution, slowly add sodium borohydride (1.0 to 1.5 equivalents) portion-wise. The addition should be controlled to manage any effervescence.
- **Reaction Monitoring:** After the addition of sodium borohydride is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the 2-aminobenzophenone spot and the appearance of the more polar **2-aminobenzhydrol** spot.
- **Quenching:** Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid to neutralize the excess sodium borohydride and the borate esters formed. This should be done in an ice bath as the reaction can be exothermic.
- **Work-up:**
 - Remove the organic solvent using a rotary evaporator.
 - Add deionized water to the residue and extract the product with ethyl acetate or dichloromethane.
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**

- Filter off the drying agent.
- Concentrate the organic solution under reduced pressure to yield the crude **2-aminobenzhydrol**.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure **2-aminobenzhydrol**.



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